Dodecyl pivalate

Description

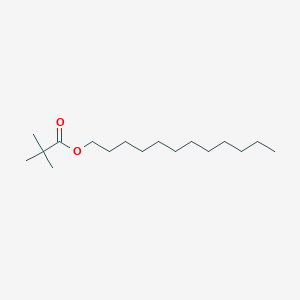

Dodecyl pivalate is an ester derived from pivalic acid (2,2-dimethylpropanoic acid) and dodecanol. Its molecular formula is C₁₇H₃₄O₂, with a molecular weight of 270.45 g/mol. The compound features a bulky tert-butyl group from the pivalate moiety, which confers high steric hindrance and chemical stability .

Properties

CAS No. |

131141-69-0 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

dodecyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C17H34O2/c1-5-6-7-8-9-10-11-12-13-14-15-19-16(18)17(2,3)4/h5-15H2,1-4H3 |

InChI Key |

WNLFPMNBHCWASX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl pivalate can be synthesized through the esterification of pivalic acid with dodecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Dodecyl pivalate primarily undergoes hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pivalic acid and dodecanol.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dodecanol and pivalic acid.

Substitution: Nucleophilic substitution reactions can occur with this compound, where the ester group is replaced by other nucleophiles.

Major Products Formed

Hydrolysis: Pivalic acid and dodecanol.

Reduction: Dodecanol and pivalic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl pivalate finds applications in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.

Biology: Employed in the formulation of biological assays and as a component in certain biochemical experiments.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of lubricants, plasticizers, and as an additive in cosmetic formulations.

Mechanism of Action

The mechanism of action of dodecyl pivalate involves its interaction with various molecular targets depending on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. Its stability and resistance to hydrolysis ensure that it remains intact until it reaches the desired location.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dodecyl pivalate belongs to the ester family, sharing functional and structural similarities with other dodecyl-containing esters. Below is a comparative analysis of its physicochemical properties, applications, and stability relative to key analogs:

Table 1: Structural and Functional Comparison of Dodecyl Esters

Key Research Findings

Chemical Stability :

- This compound’s tert-butyl group reduces susceptibility to enzymatic and hydrolytic degradation compared to linear-chain esters like dodecyl arachidate . This stability is exploited in drug design to prolong half-life, as seen in the sulfonamide-pivalate hybrids targeting human neutrophil elastase (HNE) .

- In contrast, dodecyl acrylate’s α,β-unsaturated ester bond facilitates rapid polymerization, making it unsuitable for long-term pharmaceutical formulations .

Biological Activity :

- Pivalate esters (e.g., desoxycortone pivalate) exhibit targeted mineralocorticoid activity, requiring co-administration with glucocorticoids for therapeutic efficacy . This contrasts with dodecyl arachidate, which lacks bioactive roles and is primarily used in industrial applications .

Industrial Utility: this compound’s steric bulk enhances its utility in polymer coatings. For example, poly(vinyl pivalate) forms stable core-shell nanoparticles with Fe₃O₄, outperforming acrylate-based polymers in magnetic responsiveness . Dodecyl chloroacetate’s electrophilic Cl group enables nucleophilic substitution reactions, but its toxicity limits biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.